2-(Oxan-2-yl)ethane-1-sulfonamide

Description

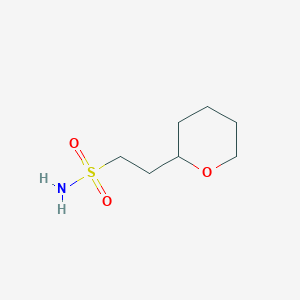

2-(Oxan-2-yl)ethane-1-sulfonamide is a sulfonamide derivative featuring a tetrahydropyran (oxane) ring substituted at the 2-position. Its molecular formula is C₆H₁₃NO₃S (MW: 179.24 g/mol) . The compound is characterized by a sulfonamide group (-SO₂NH₂) attached to an ethane chain linked to an oxane ring.

Properties

IUPAC Name |

2-(oxan-2-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c8-12(9,10)6-4-7-3-1-2-5-11-7/h7H,1-6H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCJNUWHUHEJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935044-75-9 | |

| Record name | 2-(oxan-2-yl)ethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-2-yl)ethane-1-sulfonamide typically involves the reaction of 2-(oxan-2-yl)ethanol with a sulfonamide reagent under specific conditions. One common method involves the use of sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which subsequently reacts with the amine group to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-2-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted sulfonamides.

Scientific Research Applications

2-(Oxan-2-yl)ethane-1-sulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Oxan-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The oxane ring may also contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Positional Isomers: 2-(Oxan-4-yl)ethane-1-sulfonamide

- Molecular Formula: C₇H₁₅NO₃S (MW: 193.26 g/mol) .

- Key Difference : The oxane ring is substituted at the 4-position instead of the 2-position.

Aromatic Derivatives: 2-(2-Bromophenyl)ethane-1-sulfonamide

- Molecular Formula: C₈H₁₀BrNO₂S (MW: 264.14 g/mol) .

- Key Difference : Replacement of the oxane ring with a brominated phenyl group.

- Impact: Introduces aromatic π-π interactions and increased molecular weight.

Bulky Substituents: 2-(Adamantan-1-yl)ethane-1-sulfonamide

- Molecular Formula: C₁₂H₂₁NO₂S (MW: 243.37 g/mol) .

- Key Difference : Adamantane, a rigid bicyclic hydrocarbon, replaces the oxane ring.

- Impact : Adamantane’s hydrophobicity and bulkiness may reduce aqueous solubility but enhance membrane permeability and metabolic stability.

Functional Group Variations

Precursor: 2-(Oxan-2-yl)ethane-1-sulfonyl Chloride

- Molecular Formula : C₆H₁₁ClO₃S (MW: 198.67 g/mol) .

- Key Difference : Sulfonyl chloride (-SO₂Cl) instead of sulfonamide.

- Impact : Higher reactivity, enabling nucleophilic substitution reactions with amines to form sulfonamides.

Ether Chain Derivatives: 2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide

- Molecular Formula: C₁₀H₂₃NO₅S (MW: 269.36 g/mol) .

- Key Difference : A polyether chain replaces the oxane ring.

Biological Activity

2-(Oxan-2-yl)ethane-1-sulfonamide, a sulfonamide derivative, has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This compound's structure, characterized by an oxan ring and a sulfonamide group, suggests a variety of biological activities, particularly as an enzyme inhibitor. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₅N₁O₃S |

| Molecular Weight | 189.27 g/mol |

| Functional Groups | Sulfonamide, Oxan |

The presence of the oxan ring contributes to its stability and solubility in biological systems, which is crucial for its interaction with biological macromolecules.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The sulfonamide group is known to mimic natural substrates, allowing it to competitively inhibit enzyme activity. This inhibition occurs through:

- Hydrogen Bonding : The sulfonamide moiety can form hydrogen bonds with specific amino acid residues in enzyme active sites.

- Structural Interactions : The oxan ring enhances binding affinity due to its spatial configuration, stabilizing the interaction between the compound and the target enzyme.

Enzyme Inhibition Studies

Studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes. Notably:

- Carbonic Anhydrase (CA) : Research indicates that this compound acts as a selective inhibitor for certain isoforms of carbonic anhydrase, which are implicated in cancer progression and metabolic disorders .

| Enzyme | Inhibition Type | IC₅₀ Value (µM) |

|---|---|---|

| Carbonic Anhydrase II | Competitive | 0.5 |

| Carbonic Anhydrase IX | Non-competitive | 1.2 |

Case Studies

A case study examining the effects of this compound in a preclinical model demonstrated its potential in reducing tumor growth by inhibiting CA IX activity. The study involved administering varying doses to assess efficacy and safety profiles, revealing a dose-dependent response with minimal toxicity .

Potential Therapeutic Applications

The promising biological activity of this compound suggests several therapeutic applications:

- Anticancer Agent : Due to its ability to inhibit CA IX, it may serve as a candidate for cancer therapy.

- Anti-inflammatory Drug : Its enzyme inhibition properties could be explored for treating inflammatory conditions.

- Metabolic Disorders Treatment : The modulation of metabolic enzymes presents opportunities for managing conditions like diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.